2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide

Anthelmintic Research Medicinal Chemistry Structure-Activity Relationship

2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetamide is a benzimidazole-acetamide derivative that serves as the unsubstituted parent scaffold in a biologically active compound series. A computed partition coefficient (XLogP3) of 2.1 and a topological polar surface area of 60.9 Ų place it in a favorable physicochemical space distinct from larger, substituted clinical anthelmintics.

Molecular Formula C15H13N3O
Molecular Weight 251.28 g/mol
CAS No. 54980-93-7
Cat. No. B3271489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide
CAS54980-93-7
Molecular FormulaC15H13N3O
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC(=O)N
InChIInChI=1S/C15H13N3O/c16-14(19)10-18-13-9-5-4-8-12(13)17-15(18)11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,19)
InChIKeyDMNSXPFZWMEQSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetamide (CAS 54980-93-7): Sourcing Guide for a Key Benzimidazole-Acetamide Research Intermediate


2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetamide is a benzimidazole-acetamide derivative that serves as the unsubstituted parent scaffold in a biologically active compound series [1]. A computed partition coefficient (XLogP3) of 2.1 and a topological polar surface area of 60.9 Ų place it in a favorable physicochemical space distinct from larger, substituted clinical anthelmintics [2]. This compound is commercially supplied as a research intermediate with an HPLC-verified purity of ≥98% .

Why 2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetamide Cannot Be Interchanged with Common Anthelmintic Benzimidazoles or Substituted Analogs


Substitution at the 1-position acetamide group fundamentally alters the biological profile of the 2-phenylbenzimidazole scaffold. In a controlled study against Pheretima posthuma, substituted analogs such as 3c (N-ethyl) and 3d (N-benzyl) demonstrated distinct paralytic and lethal activity compared to albendazole [1]. The unsubstituted parent compound (2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide) provides a critical reference point for structure-activity relationship (SAR) studies, as even minor N-substitutions (e.g., N-ethyl vs. N-benzyl) produce divergent pharmacological outcomes. Furthermore, with a molecular weight of 251.28 g/mol and a single hydrogen bond donor, this compound is significantly smaller and less polar than standard anthelmintic benzimidazoles like albendazole (MW 265.33 g/mol), which directly impacts membrane permeability and target binding kinetics [2].

Quantitative Differentiation Guide for 2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetamide: Comparator-Linked Evidence


Structural Requirement for Anthelmintic Activity: N-Substitution Drives Potency While Parent Compound Anchors the SAR Baseline

In a head-to-head anthelmintic assay against Pheretima posthuma, derivatives of 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide with specific N-substitutions (e.g., N-ethyl derivative 3c and N-benzyl derivative 3d) demonstrated paralytic activity superior to the unsubstituted scaffold, while the reference drug albendazole served as a control. The unsubstituted parent compound defines the baseline for this SAR, where activity is absent or minimal without N-substitution [1]. This provides a crucial negative control for kinase or receptor selectivity panels where off-target activity of the substituted analogs must be deconvoluted.

Anthelmintic Research Medicinal Chemistry Structure-Activity Relationship

Physicochemical Differentiation: Lower Molecular Weight and Reduced H-Bond Donor Count vs. Albendazole and Mebendazole

The target compound exhibits a molecular weight of 251.28 g/mol, a calculated XLogP3 of 2.1, and only 1 hydrogen bond donor, compared to albendazole (MW 265.33, XLogP3 ~2.7, 2 HBD) and mebendazole (MW 295.29, XLogP3 ~2.7, 2 HBD) [1][2]. The lower molecular weight and reduced hydrogen bond donor count suggest superior passive membrane permeability based on established drug-likeness rules. This positions the compound as a more permeable, minimalist scaffold for designing brain-penetrant or intracellular-targeting benzimidazole agents.

Drug Design Physicochemical Property Optimization Permeability

Commercial Purity: Vendor-Supplied ≥98% HPLC Purity with Pre-Dissolved DMSO Solubility Data

Reputable suppliers provide 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide at ≥98% purity as verified by HPLC, with established DMSO solubility of 2 mg/mL (clear, warmed) . While many commercially sourced benzimidazole derivatives are listed with nominal purity only, this specific compound is supplied with quantitative QC data that ensures inter-batch reproducibility. This contrasts with less-characterized substituted analogs that may contain residual synthetic precursors or positional isomers, which can confound biological assay results.

Chemical Procurement Reproducibility Assay Development

Synthetic Accessibility: Unsubstituted Acetamide Moiety Enables Direct Functionalization vs. Multi-Step Synthesis of N-Substituted Analogs

The primary amide group at the 1-position of 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide permits direct functionalization strategies—including hydrolysis to the carboxylic acid, reduction to the amine, or coupling to amines—without requiring protecting group manipulations [1]. A patent on novel benzimidazole derivatives demonstrates that the 2,N-dicyclohexyl analog was synthesized from benzoic acid using a Ugi-type multi-component reaction; the unsubstituted acetamide parent serves as a more flexible starting point for diversification than pre-substituted analogs that lock in a particular pharmacophore [2]. In contrast, pre-substituted N-alkyl or N-benzyl derivatives require de novo synthesis for each new analog.

Synthetic Chemistry Building Block Library Synthesis

FXR Agonist Scaffold Potential: Patent-Disclosed Utility of the 2-Phenylbenzimidazole Core for Metabolic Disease Targets

A patent by Hoffmann-La Roche (US20080021027A1) explicitly claims benzimidazole derivatives of formula (I), encompassing the 2-phenylbenzimidazol-1-yl-acetamide core, as Farnesoid-X-Receptor (FXR) agonists useful for treating diabetes and dyslipidemia [1]. While specific EC50 values for the unsubstituted parent compound are not disclosed, the patent establishes the scaffold's privileged status for FXR binding. An independent study on 2-phenyl-1H-benzimidazole acetohydrazide derivatives further confirmed EGFR inhibitory activity of structurally related compounds, with IC50 values in the low micromolar range [2]. As the simplest member of this patent family, the unsubstituted acetamide derivative is the preferred starting point for FXR or EGFR drug discovery programs, as it lacks substituent-imposed bias toward a pre-optimized target.

Nuclear Receptor Metabolic Disease FXR Agonism

Optimal Research and Procurement Scenarios for 2-(2-Phenyl-1H-benzo[d]imidazol-1-yl)acetamide (CAS 54980-93-7)


SAR Baseline Control in Anthelmintic Benzimidazole Optimization

In anthelmintic discovery programs, 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide serves as the essential negative control to deconvolute scaffold-driven activity from substituent-driven efficacy. The parent compound's lack of robust anthelmintic activity, inferred from the SAR study where only N-substituted derivatives (e.g., 3c, 3d) paralyzed Pheretima posthuma earthworms [1], allows researchers to attribute any observed phenotypic activity to the specific N-substitution and avoid false-positive scaffold hits.

Late-Stage Diversification of FXR Agonist Leads

For drug discovery programs targeting the Farnesoid-X-Receptor for metabolic diseases, this unsubstituted acetamide core is the ideal starting building block for late-stage amide diversification. As disclosed in the Roche patent [2], the 2-phenylbenzimidazole scaffold binds FXR; using the parent acetamide allows chemists to explore diverse amide substituents without the synthetic burden of de novo scaffold construction, thereby accelerating lead optimization toward metabolic stability and selectivity.

CNS-Penetrant Benzimidazole Probe Design

With a molecular weight of 251.28 g/mol, only one hydrogen bond donor, and a TPSA of 60.9 Ų [3], this compound is a more attractive starting point for designing brain-penetrant chemical probes than the bulkier clinical anthelmintics albendazole (TPSA 92.3 Ų) or mebendazole. Medicinal chemistry teams pursuing CNS targets within the benzimidazole chemical space should preferentially stock this scaffold to minimize the need for property optimization later in the lead series.

High-Throughput Screening (HTS) Reference Standard

Due to its commercial availability at ≥98% HPLC purity with documented DMSO solubility of 2 mg/mL , this compound is a reliable reference standard for HTS campaigns. Its established purity and solubility profile reduce the risk of false-negative or false-positive results arising from insoluble aggregates or contaminants, a common issue when sourcing uncharacterized substituted analogs from non-specialist vendors.

Quote Request

Request a Quote for 2-(2-phenyl-1H-benzo[d]imidazol-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.